molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Cat. No. B6331098
CAS RN: 204203-17-8
M. Wt: 425.6 g/mol
InChI Key: MDJXUNXXZJTMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (2,6-BTBP) is an organophosphorus compound that has been widely studied in recent years. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of scientific research applications.

Scientific Research Applications

1. Enhancing Thermal Stability and Activity in Polymer Production

Research conducted by Mahmood et al. (2018) explored the use of unsymmetrical ligands, including 2,6-bis(1-(2,6-dibenzhydryl-4-tert-butylphenylimino)ethyl)pyridine, in improving thermal stability and activity of ferrous precatalysts for the production of polyethylene. This study highlighted the potential of such ligands in enhancing the performance of precatalysts used in polymer manufacturing processes (Mahmood et al., 2018).

2. Contribution to Luminescent Properties in Metal Complexes

Fan et al. (2004) investigated the luminescent properties of various cadmium(II) complexes, including those with 2,6-bis[1-(phenylimino)ethyl]pyridine. The study revealed that these complexes exhibit luminescent emissions, indicating the significance of such ligands in developing materials with unique optical properties (Fan et al., 2004).

3. Catalyzing Polymerization Processes

Abu-Surrah et al. (2011) explored the use of iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands in atom transfer radical polymerization of (meth)acrylate monomers. The complexes demonstrated efficient catalysis, producing polymers with controlled structures and low molecular weight distributions (Abu-Surrah et al., 2011).

4. Role in Catalysis for Organic Synthesis

Bianchini and Lee (2000) described the use of 2,6-bis(imino)pyridyl ligands in ruthenium(II) complexes, which were efficient catalysts for the cyclopropanation of styrene. This work highlights the utility of such ligands in facilitating important reactions in organic synthesis (Bianchini and Lee, 2000).

5. Enhancing Fluorescent Emission in Zinc(II) Complexes

Fan et al. (2005) synthesized zinc(II) complexes with 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, demonstrating that these complexes exhibit blue luminescence. The study suggests the potential of these ligands in enhancing the fluorescent emission of metal complexes (Fan et al., 2005).

properties

IUPAC Name

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXUNXXZJTMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[1-(2-tert-butylphenylimino)ethyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine
Reactant of Route 3
2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.